molecular formula C11H22 B14157662 5-Ethyl-1-nonene CAS No. 19780-74-6

5-Ethyl-1-nonene

Cat. No.: B14157662
CAS No.: 19780-74-6
M. Wt: 154.29 g/mol
InChI Key: FERQWJMFSVKKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1-nonene is an organic compound with the molecular formula C11H22 . It belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-1-nonene can be synthesized through various methods, including the alkylation of 1-nonene with ethyl halides in the presence of a strong base. Another common method involves the hydroformylation of 1-octene followed by hydrogenation to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene . This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, which are then separated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-nonene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Hydrogenation of this compound yields 5-ethyl-nonane.

    Substitution: It can undergo halogenation to form haloalkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

5-Ethyl-1-nonene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-nonene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in electrophilic addition reactions , where the double bond acts as a nucleophile, attacking electrophilic species. This property makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    1-Nonene: Another alkene with a similar structure but without the ethyl substituent.

    2-Nonene: Differing in the position of the double bond.

    3-Nonene: Another isomer with the double bond at a different position.

Uniqueness: 5-Ethyl-1-nonene is unique due to the presence of the ethyl group at the fifth position, which imparts distinct chemical properties and reactivity compared to its isomers. This structural variation can influence its boiling point, density, and reactivity in chemical reactions .

Properties

IUPAC Name

5-ethylnon-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22/c1-4-7-9-11(6-3)10-8-5-2/h4,11H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERQWJMFSVKKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874267
Record name 5-ethyl-1-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-74-6
Record name 5-ethyl-1-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.